molecular formula C7H7F2N B053828 3-(1,1-Difluoroethyl)pyridine CAS No. 114468-03-0

3-(1,1-Difluoroethyl)pyridine

Cat. No. B053828
M. Wt: 143.13 g/mol
InChI Key: WFCYXXQJORJHPH-UHFFFAOYSA-N
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Description

"3-(1,1-Difluoroethyl)pyridine" belongs to the family of pyridine derivatives, which are pivotal in the realm of organic chemistry due to their diverse applications, ranging from pharmaceuticals to materials science. Pyridine derivatives are known for their versatile chemical reactivity, which makes them essential building blocks in organic synthesis.

Synthesis Analysis

The synthesis of poly-substituted pyridines, including derivatives with difluoroethyl groups, often involves strategies that exploit the reactivity of fluoroalkyl groups. For instance, a novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines has been developed, utilizing C-F bond breaking of anionically activated fluoroalkyl groups under noble metal-free conditions, offering a supplementary method to traditional pyridine synthesis (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related fluorinated compounds reveal intricate details about their configuration and stability. For example, the study of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes has provided insights into the structural aspects of fluorinated derivatives, including those with pyridine interactions (Rybalova et al., 2008).

Chemical Reactions and Properties

The reactivity of pyridine derivatives towards fluorination and other chemical modifications is significant for synthesizing a wide array of functionalized compounds. The electrophilic fluorination of dihydropyridines, leading to fluoromethylpyridines, exemplifies the chemical transformations applicable to difluoroethylpyridine analogs (Pikun et al., 2020).

Physical Properties Analysis

The study of fluorinated pyridines often includes analysis of their physical properties, such as solubility, boiling points, and melting points, which are critical for their application in various domains. The optical, dielectric, and mechanical properties of fluorinated compounds, including polyimides derived from pyridine-containing monomers, provide a basis for understanding the physical characteristics of "3-(1,1-Difluoroethyl)pyridine" (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by substituents like the difluoroethyl group. Research into the regioselective fluorination of imidazo[1,2-a]pyridines highlights the impact of substituents on the chemical behavior of pyridine cores, which can be extrapolated to understand "3-(1,1-Difluoroethyl)pyridine" (Liu et al., 2015).

Scientific Research Applications

  • Synthesis and Applications of Pyridine Derivatives :

    • 2,6-Dipyrazolylpyridine Derivatives : These derivatives have been used for synthesizing multifunctional spin-crossover switches, emissive f-element podand centres for biomedical sensors, and in the self-assembly of functional soft materials and surface structures. They are also utilized in catalysis (Halcrow, 2014).
    • Deprotonative Functionalization : 3-(difluoromethyl)pyridine has been functionalized through deprotonation and subsequent trapping with electrophiles, leading to new compounds like 3-pyridyl-CF2-SiMe2Ph, useful in producing a larger library of difluoroalkyl pyridines (Santos et al., 2020).
  • Applications in Organic Electronics :

    • Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) : 3-(1H-Pyrazol-1-yl)pyridine has been used as an electron-transporting unit in bipolar host materials for PhOLEDs, showing significant efficiency and performance (Li et al., 2016).
  • Environmental Applications :

    • Degradation of Pyridine in Drinking Water : Pyridine, used widely in industry, has been treated in drinking water using a dielectric barrier discharge system. This research provides insights into the degradation mechanism of pyridine and potential applications for treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).
  • Material Science and Coordination Chemistry :

    • Coordination Polymers : Research has been conducted on the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, finding applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
    • Luminescent Probes : Certain coordination polymers containing 3d-4f heterometallic structures have been synthesized as luminescent probes for metal ions like Zn2+ (Zhao et al., 2004).
  • Computational Studies :

    • Optoelectronic Properties : Computational studies have explored the optoelectronic and charge transfer properties of various pyridine derivatives, showing potential for use in multifunctional organic semiconductor devices (Irfan et al., 2019).

Future Directions

3-(1,1-Difluoroethyl)pyridine has potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

3-(1,1-difluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-7(8,9)6-3-2-4-10-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCYXXQJORJHPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348742
Record name 3-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)pyridine

CAS RN

114468-03-0
Record name 3-(1,1-Difluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114468-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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